Acetoxolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36)/t21-,23-,24-,25+,28+,29-,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQDJVZNPJRVPG-XWEVEMRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29728-34-5 (aluminum salt) | |
| Record name | Acetoxolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801031583 | |
| Record name | Acetoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-14-1 | |
| Record name | Acetoxolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6277-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetoxolone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | NSC35349 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35349 | |
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| Record name | Acetoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,20β)-3-acetoxy-11-oxoolean-12-en-29-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.887 | |
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| Record name | ACETOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWW961Q19K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Chemistry and Derivatization Strategies for Acetoxolone
Chemical Synthesis Pathways of Acetoxolone
The primary route to this compound involves the chemical modification of a natural precursor. This semi-synthetic approach leverages the complex, stereochemically rich scaffold provided by nature.
The synthesis of this compound begins with its natural precursor, 18β-glycyrrhetinic acid. nih.gov Glycyrrhetinic acid is a triterpenoid (B12794562) obtained by the hydrolysis of glycyrrhizic acid (or glycyrrhizin), a compound extracted from the roots of the licorice plant (Glycyrrhiza glabra). wikipedia.orggoogle.com
The core transformation is the acetylation of the C-3 hydroxyl group of glycyrrhetinic acid. wikipedia.orgiiab.me This reaction is a classic example of nucleophilic acyl substitution.
Reaction: Glycyrrhetinic Acid + Acetylating Agent → this compound
Mechanism: The oxygen atom of the C-3 hydroxyl group on the glycyrrhetinic acid molecule acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. In a common laboratory procedure, this is often carried out using acetic anhydride with a catalyst like sodium acetate (B1210297) or in a solvent like pyridine. researchgate.net A patented method describes carrying out the acetylation in acetic acid following the hydrolysis of the parent compound, glycyrrhizic acid. google.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ester (this compound) and a leaving group.
The key precursors and reagents are detailed in the table below.
| Role | Compound Name | Chemical Formula | Significance |
| Ultimate Precursor | Glycyrrhizic Acid | C42H62O16 | Natural product extracted from licorice root. wikipedia.org |
| Direct Precursor | Glycyrrhetinic Acid | C30H46O4 | Aglycone of glycyrrhizic acid; provides the core triterpenoid structure. wikipedia.org |
| Acetylating Agent | Acetic Anhydride | C4H6O3 | Provides the acetyl group for esterification of the C-3 hydroxyl. researchgate.net |
| Solvent/Catalyst | Acetic Acid | C2H4O2 | Can serve as both the solvent and a catalyst in the acetylation process. google.com |
| Product | This compound | C32H48O5 | The target acetyl derivative of glycyrrhetinic acid. iiab.me |
Optimizing the synthesis of this compound involves maximizing the conversion of the precursor and ensuring the high purity of the final product. Key areas for optimization include the extraction of the initial precursor and the purification of the final compound.
For the precursor extraction from licorice, Response Surface Methodology (RSM) has been studied to enhance the yield of glycyrrhizic acid. researchgate.net This statistical approach allows for the simultaneous optimization of multiple variables.
| Parameter | Range/Value Studied for Precursor Extraction | Impact on Yield |
| Extraction Time | 10-17 hours | Significant |
| Feed to Solvent Ratio | 10-10.71 g/mL | Significant |
| pH of Medium | 9.8-10 | Significant |
| Temperature | 60-119.7 °C | Significant |
Data sourced from a study on optimizing glycyrrhizic acid extraction. researchgate.net
Following the acetylation reaction, the primary method for purification of this compound is crystallization. A described method involves dissolving the crude product in an organic solvent, followed by refluxing with activated carbon for decolorization, and subsequent crystallization. google.com This process can be repeated multiple times to achieve very high purity levels, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC). google.commdpi.com
Precursor Chemistry and Reaction Mechanisms
Design and Synthesis of this compound Analogues and Derivatives
The development of analogues and derivatives is a key strategy in medicinal chemistry to explore and improve the pharmacological profile of a lead compound. For this compound, this involves targeted structural modifications.
The this compound scaffold presents several reactive sites for derivatization, allowing for systematic modification to probe structure-activity relationships. google.com
C-30 Carboxylic Acid: This is a primary site for modification. It can be converted into a variety of esters or amides by reacting this compound with different alcohols or amines. This can alter the compound's polarity, solubility, and interaction with biological targets. nih.govgoogle.com
C-11 Carbonyl Group: The ketone at the C-11 position is another key site. It can undergo reduction to a hydroxyl group or be used in other carbonyl chemistry to introduce new functional groups.
C-12/C-13 Double Bond: The enone system in Ring C is crucial for the molecule's conformation and electronic properties. Reactions such as Michael additions could be explored to append substituents at the C-12 position.
Studies on the parent compound, glycyrrhetinic acid, have shown that introducing various aromatic or heterocyclic structures can enhance biological activity, a strategy that is also applicable to this compound derivatives. nih.gov
Stereochemistry is a critical aspect of this compound's chemistry due to its multiple chiral centers. nih.gov
Retention of Stereochemistry: The synthesis of this compound from the natural precursor glycyrrhetinic acid is stereospecific, meaning it proceeds without altering the complex stereochemistry of the pentacyclic triterpenoid core. The absolute configuration of these centers is crucial for the molecule's three-dimensional shape and biological function. nih.gov
Synthesis of Novel Stereoisomers: When designing new derivatives, particularly if new stereocenters are created, controlling the stereochemical outcome is paramount. Diastereomers and enantiomers can have significantly different biological activities and properties. nih.govnih.gov Therefore, the use of stereoselective synthetic methods is essential to ensure the production of a single, desired stereoisomer. rsc.orgchemrxiv.org Any synthetic route must be carefully planned to avoid epimerization of existing chiral centers, which could lead to a loss of activity or undesired side effects.
Structural Modification at Key Positions
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact of manufacturing processes. mdpi.com This involves a focus on sustainability from the choice of starting materials to the final product. jocpr.comnews-medical.net
Renewable Feedstocks: The synthesis of this compound aligns with this principle as its ultimate precursor, glycyrrhizic acid, is a natural product isolated from licorice root, a renewable plant source. researchgate.nethilarispublisher.com
Safer Solvents and Reagents: A key goal of green chemistry is to replace hazardous solvents with safer alternatives. jocpr.com Research into the extraction of glycyrrhizic acid has explored the use of water as a solvent, which is non-toxic and environmentally benign compared to many organic solvents. researchgate.net In the synthesis steps, minimizing the use of toxic reagents and solvents is a priority.
Waste Prevention and Atom Economy: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy). news-medical.net This involves choosing reactions that are highly efficient and produce minimal byproducts. Catalytic processes are favored over stoichiometric ones to reduce waste.
Energy Efficiency: Synthetic processes should be designed for energy efficiency. This can involve using catalysts that allow reactions to occur at lower temperatures or developing continuous manufacturing processes that are more energy-efficient than traditional batch processes. news-medical.neteuropeanpharmaceuticalreview.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing costs and environmental footprint. mdpi.comeuropeanpharmaceuticalreview.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Core Structural Requirements for Biological Interaction
Acetoxolone is a pentacyclic triterpenoid (B12794562), a class of compounds known for their diverse biological activities. drugbank.comnih.gov Its core structure, derived from glycyrrhetinic acid, is essential for its biological interactions. ncats.iowikipedia.org This intricate scaffold consists of five fused rings, designated A, B, C, D, and E. nih.gov Key structural features that are considered crucial for its activity include:
The Triterpenoid Backbone: The rigid, polycyclic nature of the oleanane-type backbone provides a specific three-dimensional shape that allows it to fit into and interact with biological targets. nih.govajol.info
The C-11 Keto Group: The presence of a keto group at the C-11 position in ring C is a significant feature. nih.gov
The C-30 Carboxylic Acid: A carboxylic acid group at the C-30 position on ring E is another critical component for its biological function. nih.gov
These core elements create a molecule with a specific shape and distribution of electron density, which are paramount for its interaction with biological macromolecules.
Impact of Functional Group Modifications on Biological Effects
The biological activity of this compound can be fine-tuned by modifying its functional groups. solubilityofthings.comreachemchemicals.com The primary modification that distinguishes this compound from its parent compound, glycyrrhetinic acid, is the acetylation of the hydroxyl group at the C-3 position. wikipedia.org
Acetylation at C-3: The introduction of an acetyl group at the C-3 position to form this compound alters the molecule's polarity and, consequently, its pharmacokinetic and pharmacodynamic properties. wikipedia.orgnih.gov This modification can influence how the molecule is absorbed, distributed, metabolized, and excreted in the body. reachemchemicals.com
Studies on derivatives of the parent compound, glycyrrhetinic acid, have provided further insights into the impact of functional group modifications:
Modifications at C-30: Amidation or esterification of the carboxylic acid group at the C-30 position has been shown to enhance certain pharmacological actions, including cytotoxic effects. nih.gov
Additions to the Core Structure: The introduction of additional functional groups, such as a cyano group at the C-2 position or an extra hydroxyl group, can also significantly modulate the biological activity of glycyrrhetinic acid analogs. nih.gov For instance, a glycyrrhetinic acid analog with an additional hydroxyl group at C-3 demonstrated significant cytotoxic effects. nih.gov
These findings underscore the principle that even minor changes to the functional groups on the core triterpenoid scaffold can lead to substantial differences in biological outcomes. solubilityofthings.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govwikipedia.org These models are invaluable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.comexcli.de
Computational methods are central to modern QSAR studies. mdpi.comresearchgate.net These approaches use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a statistical model that relates these descriptors to biological activity. protoqsar.com This allows for the virtual screening of large compound libraries and the rational design of new molecules with desired activities. excli.de
QSAR models can be broadly categorized into two types:
Ligand-Based QSAR: These models are developed when the three-dimensional structure of the biological target is unknown. They rely solely on the structural information of a set of known active and inactive molecules to derive a relationship between structure and activity. wikipedia.org
Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR methods can be employed. mdpi.com These models consider the interactions between the ligand and the active site of the protein, providing a more detailed understanding of the structural requirements for binding and activity. mdpi.com Advanced techniques like 3D-QSAR modeling can create visual representations of how different molecular fields (e.g., steric, electrostatic) influence activity. mdpi.com
For this compound and its analogs, both ligand-based and structure-based QSAR approaches could be applied to explore their interactions with various biological targets and to design more potent and selective derivatives.
Computational Approaches to SAR
Conformational Analysis and Its Influence on Activity
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. fiveable.meijpsr.com Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. ijpsr.com
Most drug molecules, including this compound, are flexible and can exist in multiple conformations. ijpsr.com The specific conformation that binds to a biological target is known as the bioactive conformation. nih.gov Understanding the conformational preferences of a molecule is crucial because the energy required for a molecule to adopt its bioactive conformation can affect its binding affinity. nih.govnih.gov
Molecular and Cellular Mechanisms of Biological Interaction
Enzyme Target Identification and Characterization
Acetoxolone's biological effects are significantly mediated through its interaction with specific enzymes. Key targets include members of the 11β-hydroxysteroid dehydrogenase and carboxylesterase families.
Inhibition Kinetics and Binding Affinities to Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenases, Carboxylesterases)
This compound has been identified as an inhibitor of several enzymes critical to steroid metabolism and xenobiotic detoxification.
11β-Hydroxysteroid Dehydrogenases (11β-HSD): There are two primary isoforms of 11β-HSD. 11β-HSD1 is a reductase that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver, adipose tissue, and the central nervous system. wikipedia.orgnih.gov Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone, which is crucial in mineralocorticoid target tissues like the kidney to protect the mineralocorticoid receptor from illicit activation by cortisol. wikipedia.orgnih.gov
This compound demonstrates inhibitory activity against both isoforms. It has been shown to inhibit 11β-HSD1 with a reported pIC50 value of 6.1. This corresponds to an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.79 µM, indicating a potent interaction. The compound is also recognized as an inhibitor of 11β-HSD2. nih.gov The inhibition of these enzymes alters the local concentration of active glucocorticoids, which is a primary mechanism of its action. wikipedia.orgnih.gov
Carboxylesterases (CES): Carboxylesterases are key enzymes in the hydrolysis of many ester-containing drugs and endogenous compounds. nih.govcore.ac.uk this compound has been identified as an inhibitor of human carboxylesterase 2 (CES2). frontiersin.org The inhibition of CES2 can affect the metabolism of various therapeutic agents, a factor with significant pharmacological implications. nih.gov
The following table summarizes the known enzymatic targets of this compound and the associated inhibitory data.
| Enzyme Target | Common Name | Action of Inhibitor | Reported Value |
| HSD11B1 | 11β-Hydroxysteroid Dehydrogenase Type 1 | Inhibition | pIC50: 6.1 (approx. 0.79 µM) |
| HSD11B2 | 11β-Hydroxysteroid Dehydrogenase Type 2 | Inhibition | Identified as inhibitor |
| CES2 | Carboxylesterase 2 | Inhibition | Identified as inhibitor |
This table is interactive. Click on the headers to sort the data.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govmdpi.com This mechanism can offer therapeutic advantages, such as enhancing the effect of an endogenous ligand without causing receptor desensitization. nih.gov
Currently, specific investigations into whether this compound acts as an allosteric modulator on its primary enzyme targets, such as the 11β-HSD isoforms, are not prominently featured in the scientific literature. While the term has been associated with lists of compounds that include this compound, direct evidence and detailed characterization of this compound binding to an allosteric site on its known enzymatic targets remain to be elucidated.
Receptor and Ion Channel Interaction Profiles
Beyond direct enzyme inhibition, the biological activity of a compound is also defined by its interactions with cellular receptors and ion channels.
Binding Site Analysis
Understanding where and how a molecule binds to its target is fundamental to characterizing its mechanism of action.
11β-HSD Binding Site: While direct crystallographic studies of this compound bound to 11β-HSD are not widely available, inferences can be drawn from related compounds. Carbenoxolone (B1668346), a structurally similar derivative, is known to inhibit 11β-HSD1. nih.gov Molecular docking studies of other inhibitors with 11β-HSD1 have identified key amino acid residues within the active site that are crucial for binding. nih.govjomardpublishing.com Given the structural similarity, it is highly probable that this compound also binds within the catalytic site of the 11β-HSD enzymes, competing with the natural substrates cortisol and cortisone.
Angiotensin-Converting Enzyme 2 (ACE2) Binding Site: In a large-scale computational screening study, this compound was identified as a potential binder to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. The study reported a predicted binding affinity, suggesting a potential interaction, although this finding is based on an in silico model and awaits experimental validation.
Modulation of Receptor-Mediated Signaling Pathways
This compound's primary influence on receptor-mediated signaling is indirect, stemming from its inhibition of 11β-HSD enzymes. These enzymes function as critical pre-receptor regulators of glucocorticoid availability. nih.gov
The glucocorticoid receptor (GR) is an intracellular steroid receptor that, upon binding to cortisol, translocates to the nucleus and acts as a transcription factor to regulate genes involved in metabolism, inflammation, and the immune response. wikipedia.orgqiagen.com By inhibiting 11β-HSD1, this compound reduces the local conversion of cortisone to cortisol, thereby decreasing the amount of active ligand available to bind to and activate the GR. wikipedia.org This can lead to a downregulation of GR-mediated signaling.
Conversely, by inhibiting 11β-HSD2, this compound prevents the breakdown of cortisol. nih.gov In tissues where 11β-HSD2 is highly expressed, this can lead to an increase in local cortisol concentrations, potentially enhancing GR signaling and causing off-target activation of the mineralocorticoid receptor. wikipedia.orgmdpi.com
Cellular Pathway Perturbations
The enzymatic and receptor-level interactions of this compound culminate in the perturbation of broader cellular pathways, leading to observable physiological effects.
A notable example of this is seen in the context of glucocorticoid resistance in certain cancer cells. High expression of 11β-HSD2 has been demonstrated in some T-cell leukemic cell lines, contributing to their resistance to glucocorticoid-induced apoptosis by rapidly inactivating cortisol. Inhibition of 11β-HSD2 has been shown to restore cellular sensitivity to glucocorticoids. This leads to several downstream cellular effects, including:
Increased Apoptosis: The restoration of intracellular cortisol levels can re-engage the apoptotic machinery in glucocorticoid-sensitive cells. archivesofmedicalscience.com
Cell Cycle Arrest: Enhanced glucocorticoid signaling can lead to the arrest of cells in the G1 phase of the cell cycle.
Upregulation of Glucocorticoid-Responsive Genes: The activity of key mediators of glucocorticoid action is restored.
Furthermore, some evidence suggests a link between the regulation of 11β-HSD and the p38 mitogen-activated protein kinase (MAPK) signaling pathway . nih.gov The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. mdpi.com While direct studies on this compound's role are pending, the regulation of its target enzymes via this pathway suggests a potential point of crosstalk.
Finally, based on its known enzyme targets, this compound is directly implicated in the perturbation of the Glucocorticoid Biosynthesis and Phase I - Functionalization of compounds pathways.
Investigation of Gene Expression Modulation
The influence of chemical compounds on gene expression is a critical aspect of understanding their biological effects. While direct studies on this compound's comprehensive impact on the transcriptome are not extensively detailed in the reviewed literature, the broader context of how drugs modulate gene expression provides a framework for potential mechanisms.
Therapeutic agents can alter gene expression profiles, and this modulation can be assessed to determine treatment efficacy and identify drug-specific molecular signatures. biomedcode.commdpi.com For instance, studies on anti-inflammatory drugs have demonstrated that they can cause considerable variability in gene expression, affecting specific functional pathways. biomedcode.com This modulation can involve both the restoration of normal expression levels of genes dysregulated by a disease state and off-target effects on genes seemingly unrelated to the primary condition. biomedcode.com
The process of modulating gene expression can occur at various levels, including the transcriptional and post-transcriptional stages. nih.gov Some compounds may directly interfere with the binding of transcription factors to DNA, thereby inhibiting or activating gene expression. researchgate.net For example, the fusion oncoprotein EWS-FLI1 drives an aberrant gene expression program in Ewing sarcoma, and certain compounds can attenuate the expression of its target genes. researchgate.net
The stability of messenger RNA (mRNA) is another crucial point of regulation. Glucocorticoids, for example, have been shown to increase the stability of certain mRNAs, leading to increased protein synthesis, while decreasing the transcription rate of other genes. nih.gov This highlights that a single compound can have divergent effects on the expression of different genes. The development of frameworks to analyze these complex gene expression changes allows for a more comprehensive understanding of a drug's mechanism of action. biomedcode.com
Effects on Protein Synthesis and Post-Translational Modifications
The process of protein synthesis, or translation, is a fundamental cellular process and a key target for various therapeutic agents. Inhibitors of protein synthesis can act on different stages of this process and on the distinct ribosomal subunits of prokaryotic and eukaryotic cells, allowing for selective targeting. libretexts.org
Antibiotics that target the bacterial ribosome are a prime example of this specificity. They can bind to either the 30S or 50S ribosomal subunit, interfering with different aspects of translation. libretexts.orgmdpi.com For instance, aminoglycosides bind to the 30S subunit and impair the proofreading function, leading to the production of faulty proteins that can disrupt the cell membrane. libretexts.org Tetracyclines also bind to the 30S subunit but work by blocking the attachment of transfer RNAs (tRNAs) to the ribosome. libretexts.org Other antibiotics, like chloramphenicol (B1208) and macrolides, target the 50S subunit, inhibiting the formation of peptide bonds or blocking the exit of the growing polypeptide chain. libretexts.orgmdpi.com
It is noteworthy that the action of some ribosomal antibiotics can be context-specific, meaning their inhibitory effect can be influenced by the specific mRNA sequence or the nascent protein. nih.gov Furthermore, some protein synthesis inhibitors, under certain conditions, can paradoxically enhance the expression of specific heterologous proteins. nih.gov
Following synthesis, proteins can undergo post-translational modifications (PTMs), which are crucial for their proper function, stability, and localization. nih.govmdpi.com PTMs involve the covalent addition of functional groups or other molecules to amino acid residues and can be reversible. nih.govmdpi.com These modifications, which include phosphorylation, acetylation, ubiquitination, and glycosylation, play a significant role in cellular signaling and can be altered in disease states. mdpi.comnih.gov The modulation of PTMs is an emerging area for therapeutic intervention, as these modifications are involved in drug resistance and the pathogenesis of various diseases. nih.govnih.gov For example, PTMs can influence the longevity and efficacy of protein-based therapeutics. scirp.org
Interrogation of Intracellular Signaling Cascades
This compound's parent compound, glycyrrhetinic acid (GA), and its glycoside, glycyrrhizin (B1671929) (GL), have been shown to modulate several key intracellular signaling pathways, which are critical in regulating cellular processes like inflammation, cell proliferation, and survival. nih.govmdpi.comresearchgate.net
One of the prominent pathways affected is the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net NF-κB is a crucial regulator of the inflammatory response. mdpi.com Both GA and GL can inhibit the activation of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comresearchgate.net This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. mdpi.com
Another important set of pathways modulated by these compounds are the mitogen-activated protein kinase (MAPK) signaling cascades, which include the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. nih.govmdpi.comresearchgate.net These pathways are heavily involved in cell proliferation, migration, and invasion. nih.gov For instance, 18β-glycyrrhetinic acid has been found to suppress invasion and metastasis in gastric cancer cells through the ROS/protein kinase C-alpha (PKCα)/ERK signaling pathway. nih.gov
Furthermore, glycyrrhetinic acid has been shown to interact with other signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth. nih.gov It can also activate the Sirt1/farnesoid X receptor (FXR) and Sirt1/Nrf2 signaling pathways, which play roles in reducing oxidative stress and inflammation. nih.gov More recently, 18β-glycyrrhetinic acid was found to regulate the miR-328-3p/STAT3 signaling pathway, affecting autophagy and inhibiting the proliferation of gastric cancer cells. wjgnet.com
Interactions with Biological Macromolecules
The biological activity of a compound is often predicated on its ability to interact with macromolecules such as proteins and nucleic acids. These interactions can be reversible or irreversible and are fundamental to the compound's pharmacokinetic and pharmacodynamic properties.
The reversible binding of drugs to plasma proteins is a critical determinant of their distribution and availability to target sites. taylorfrancis.comwikipedia.org A drug circulating in the blood exists in both a bound and an unbound state, with the unbound fraction being the pharmacologically active component that can diffuse through membranes and interact with receptors. wikipedia.orgderangedphysiology.com The extent of protein binding, often expressed as the fraction bound, can significantly influence a drug's biological half-life, as the protein-bound fraction can act as a reservoir. wikipedia.org
The primary protein involved in the binding of acidic and neutral drugs is human serum albumin (HSA), while basic drugs tend to bind to alpha-1 acid glycoprotein. wikipedia.orgderangedphysiology.com The dynamics of protein binding are complex and can be influenced by various factors, including the concentrations of the drug and protein, the binding affinity, and the presence of other competing molecules. taylorfrancis.comleidenuniv.nl While the "free drug hypothesis" posits that only the unbound drug is active, there is growing evidence for protein-facilitated uptake mechanisms, where the protein-bound complex contributes to the drug's transport into cells, particularly for highly lipophilic compounds. nih.gov
The interaction between a drug and a protein can be influenced by factors such as pH, ionic strength, and temperature, which can alter the protein's tertiary structure and the nature of the binding interactions. taylorfrancis.com
Deoxyribonucleic acid (DNA) is a major target for many therapeutic agents, particularly in cancer chemotherapy. ias.ac.in Small molecules can interact with DNA through various non-covalent mechanisms, including intercalation between base pairs and binding within the major or minor grooves. These interactions are often reversible and can lead to structural changes in the DNA, potentially interfering with processes like transcription and replication. ias.ac.in
The structure of DNA itself, with its negatively charged phosphate (B84403) backbone and specific hydrogen bonding patterns in the grooves, makes it a versatile target. ias.ac.in The binding of a small molecule to DNA within the cellular context is more complex than with free DNA, as the DNA is packaged into chromatin with associated proteins. ias.ac.in Therefore, a compound might interact with the linker DNA between nucleosomes or with the DNA wrapped around the histone core. ias.ac.in
While there is no specific information in the provided search results detailing the direct interaction of this compound with nucleic acids, the general principles of drug-DNA interactions provide a basis for how such interactions could occur. epo.org The ability of a compound to interact with nucleic acids can have significant biological consequences, including the modulation of gene expression and the induction of DNA damage. ias.ac.inaip.org
Protein Binding Dynamics
Oxidative Stress Modulation and Electron Transfer Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.gov This imbalance can lead to damage of vital macromolecules, including lipids, proteins, and nucleic acids. nih.gov this compound and its related compounds, glycyrrhetinic acid (GA) and glycyrrhizin (GL), have demonstrated the ability to modulate oxidative stress, in part through their interaction with free electrons and ROS. aip.orgresearchgate.net
Electron transfer (ET) is a fundamental process in many biological reactions, including the generation of ROS in the respiratory chain where molecular oxygen acts as the terminal electron acceptor. aip.orgresearchgate.net Studies using chemically induced dynamic nuclear polarization (CIDNP) and dissociative electron attachment (DEA) have shown that GA can capture solvated electrons. aip.orgresearchgate.net This action can prevent the electrons from being captured by molecular oxygen, thereby inhibiting the formation of superoxide (B77818) radicals, a primary ROS. researchgate.net
The efficiency of GA as an electron acceptor has been shown to be even greater than that of molecular oxygen under certain experimental conditions. aip.orgresearchgate.net This suggests that a key mechanism of the antioxidant activity of these compounds is the direct scavenging of solvated electrons. aip.org The rate constant for the reaction of GL with solvated electrons is significant, further supporting its role as a radioprotective agent by scavenging these reactive species. aip.org
In addition to direct electron scavenging, these compounds can influence enzymatic pathways related to oxidative stress. For example, they can modulate the activity of enzymes like superoxide dismutase (SOD) and xanthine (B1682287) oxidase (XO), and affect the homeostasis of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov Furthermore, the activation of transcription factors like Nrf2, which regulates the expression of antioxidant proteins, is another mechanism by which these compounds can confer protection against oxidative stress. nih.govmdpi.com
Radical Scavenging Activity
This compound's chemical structure, derived from glycyrrhetinic acid, endows it with the ability to act as an antioxidant. researchgate.netnih.gov This activity is largely attributed to its capacity to scavenge free radicals, which are highly reactive molecules that can cause cellular damage through a process known as oxidation. drugs.com Free radicals are implicated in the progression of various diseases. academicjournals.org
The antioxidant mechanism of compounds like this compound often involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. researchgate.net This process is a common feature of phenolic and other antioxidant compounds. academicjournals.orgresearchgate.net The effectiveness of an antioxidant in this role can be evaluated through various assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. academicjournals.orgresearchgate.netnih.gov
While direct studies on this compound's radical scavenging kinetics are not extensively detailed in the provided context, the antioxidant activity of its parent compound, glycyrrhetinic acid, and related molecules has been noted. nih.govaip.org For instance, glycyrrhizin, from which glycyrrhetinic acid is derived, has been shown to scavenge solvated electrons and reactive oxygen species (ROS). aip.org It is plausible that this compound shares similar radical scavenging capabilities due to its structural similarities. researchgate.netnih.gov The antioxidant properties of such compounds are considered a key aspect of their protective effects against cellular stress. nih.gov
The interaction with free radicals is a fundamental aspect of the biological activity of many natural and synthetic compounds. mdpi.com The ability to neutralize these reactive species positions this compound as a molecule with the potential to mitigate oxidative damage at a cellular level.
Table 1: Methods for Assessing Radical Scavenging Activity interactive_table
| Assay Method | Principle | Application |
|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. academicjournals.orgresearchgate.netnih.gov | Widely used for screening the antioxidant potential of plant extracts and pure compounds. academicjournals.orgresearchgate.net |
| Oxygen Radical Absorbance Capacity (ORAC) | Evaluates the capacity of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals. nih.gov | Measures the overall antioxidant capacity against a specific type of radical. nih.gov |
| Nitric Oxide (NO) Radical Scavenging Assay | Determines the ability of a substance to scavenge nitric oxide radicals. nih.gov | Assesses the potential to counteract the effects of excessive nitric oxide production. nih.gov |
Redox State Alterations in Biological Systems
This compound can influence the redox state of biological systems, which is the balance between oxidants and antioxidants. This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress. drugs.com
One of the key ways this compound may alter the redox state is by affecting the levels and activity of endogenous antioxidants, such as glutathione (GSH). drugs.comgoogleapis.com Glutathione is a critical intracellular antioxidant that plays a central role in protecting cells from oxidative damage. drugs.comnih.gov A depletion of glutathione is associated with various diseases and increased susceptibility to toxins. drugs.com Some compounds can enhance cellular defense mechanisms by increasing glutathione levels. nih.gov For instance, N-acetylcysteine (NAC) is known to increase glutathione levels and is used to counteract conditions associated with its depletion. drugs.commedscape.com
The parent compound of this compound, glycyrrhetinic acid (GA), has been shown to induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in certain cancer cells by activating enzymes like NADPH oxidases and inducible nitric oxide synthase (iNOS), while also depleting glutathione. nih.gov This pro-oxidant activity in cancer cells can lead to a type of cell death called ferroptosis. nih.gov It is important to note that the effect of a compound on the redox state can be context-dependent, sometimes acting as an antioxidant and other times as a pro-oxidant.
Table 2: Key Molecules in Cellular Redox State interactive_table
| Molecule | Role in Redox Homeostasis |
|---|---|
| Reactive Oxygen Species (ROS) | At high levels, they cause oxidative damage. At low levels, they function as signaling molecules. frontiersin.orgfrontiersin.org |
| Glutathione (GSH) | A major endogenous antioxidant that detoxifies reactive species and maintains the cellular redox balance. drugs.comnih.gov |
| N-acetylcysteine (NAC) | A precursor to glutathione that can increase its intracellular levels. drugs.commedscape.com |
| NADPH Oxidases | Enzymes that generate ROS and can be activated by certain stimuli. nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | An enzyme that produces nitric oxide, a reactive nitrogen species. nih.gov |
Table of Compounds
In Vitro Cellular Response Assessments
Impact on Cell Proliferation and Apoptotic Pathways
The effect of compounds on cell growth and programmed cell death (apoptosis) is a cornerstone of preclinical assessment. These investigations typically measure cell viability and proliferation rates in various cell lines after exposure to the compound. biolegend.com Key apoptotic pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are examined through assays that measure the activation of specific enzymes like caspases. sartorius.com The regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, is also a critical focus. mdpi.com
However, specific studies detailing the impact of Acetoxolone on cell proliferation and the modulation of apoptotic pathways in controlled in vitro models are not extensively available in the public scientific literature. It has been noted in broader studies that some anti-inflammatory drugs can suppress proliferation and induce apoptosis in cultured cells, often by altering the expression of cell cycle regulators. nih.govnih.gov
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory properties of a compound are often evaluated by its ability to modulate the production of inflammatory mediators. Standard in vitro assays include measuring the inhibition of protein denaturation and the activity of key enzymes in inflammatory cascades, such as lipoxygenase. mdpi.comijddr.in The effect on the release of cytokines and other mediators from cells like macrophages or chondrocytes, often stimulated by agents like lipopolysaccharide (LPS), is also a common method of assessment. mdpi.com
While this compound is recognized for its anti-inflammatory potential, detailed mechanistic studies quantifying its specific effects on the production of inflammatory mediators such as interleukins (e.g., IL-1α), tumor necrosis factor-alpha (TNF-α), or platelet factor 4 (PF4) in cellular models are not widely published. epo.orgmeddic.jp
Antiviral Activity in Cell Cultures
In vitro assessments of antiviral activity are critical to identify compounds that can inhibit viral replication. springernature.com These studies typically involve infecting relevant host cell lines with a specific virus and then treating the cultures with the compound to measure any reduction in viral load or cytopathic effects. mdpi.comnih.gov Mechanistic studies aim to pinpoint the stage of the viral life cycle that is inhibited, such as viral entry, replication of genetic material, protein synthesis, or the assembly and release of new virus particles. nih.govmdpi.com
Specific research detailing the in vitro antiviral activity of this compound against various viruses in cell culture models is not readily found in the published literature. Studies on related compounds or derivatives often test for efficacy against a range of viruses, but specific data for this compound is sparse. nih.govbiorxiv.org
Enzyme Activity Modulation in Cellular Lysates
The ability of a chemical compound to inhibit or enhance the activity of specific enzymes is a key aspect of its pharmacological profile. wikipedia.org Enzyme activity assays are frequently performed using cellular lysates, which provide a complex biological environment containing endogenous enzymes. These studies can reveal whether a compound acts as a competitive, non-competitive, or irreversible inhibitor and can help identify specific molecular targets that are crucial for metabolic regulation or disease pathways. wikipedia.orgnih.gov
There is a lack of specific published data from studies using cellular lysates to comprehensively profile the modulatory effects of this compound on various key enzymes. iiab.menrfhh.com
In Vivo Studies in Non-Human Organismal Models
Pharmacological Effects in Animal Models (Focus on mechanistic insights, not therapeutic outcomes)
Animal models are essential for understanding the physiological effects and mechanisms of action of a compound in a whole organism. nih.gov These studies can provide insights into how a compound is metabolized, how it affects specific organ systems, and the molecular pathways it modulates to produce its pharmacological effects. biomedpharmajournal.orgnih.govwindows.net For example, animal models of inflammation can be used to see if a compound reduces tissue swelling by inhibiting specific signaling pathways, or cancer models can reveal if a drug slows tumor growth by inducing apoptosis in vivo. researchgate.net
While this compound has a history of clinical use, detailed preclinical studies in animal models focusing specifically on elucidating its molecular and cellular mechanisms of action are not widely documented in the scientific literature.
Biological Systemic Responses
This compound, an acetyl derivative of glycyrrhetinic acid, has demonstrated notable biological activities in various preclinical models. wikipedia.org These systemic responses are primarily centered around its anti-inflammatory and mineralocorticoid-like effects.
Anti-inflammatory Activity In preclinical investigations, the anti-inflammatory potential of compounds like this compound is evaluated using controlled models designed to induce a localized inflammatory response. ijpras.com These models, such as acetic acid-induced vascular permeability, allow for the quantitative assessment of a substance's ability to counteract inflammatory processes. ijpras.com The inflammatory response in these models is characterized by the release of mediators like histamine (B1213489) and prostaglandins, leading to vasodilation and increased vascular permeability. ijpras.com This results in fluid and plasma protein extravasation, forming edema. ijpras.com The anti-inflammatory activity of a test compound is determined by its ability to reduce this permeability. ijpras.com
The anti-inflammatory effects of glycyrrhetinic acid derivatives are believed to stem from their ability to modulate inflammatory pathways. researchgate.net Research on related compounds suggests a mechanism involving the downregulation of proinflammatory mediators and the inhibition of immune-mediated cytotoxicity. researchgate.netfrontiersin.org This includes reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgfrontiersin.org
Mineralocorticoid-like Effects A significant systemic effect observed with glycyrrhetinic acid and its derivatives, such as this compound and carbenoxolone (B1668346), is the induction of a state of apparent mineralocorticoid excess. nih.govmdpi.comresearchgate.net This activity does not stem from a direct agonistic effect on the mineralocorticoid receptor but rather from the inhibition of a key enzyme responsible for cortisol metabolism. nih.govmdpi.com
The mechanism involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). mdpi.comresearchgate.net This enzyme is crucial for converting active cortisol into inactive cortisone (B1669442), particularly in mineralocorticoid-sensitive tissues like the kidney. mdpi.com By inhibiting 11β-HSD2, this compound allows cortisol to accumulate and bind to mineralocorticoid receptors, which it does with an affinity equal to that of aldosterone. mdpi.com Given that plasma concentrations of cortisol are significantly higher than those of aldosterone, this inhibition leads to a potent mineralocorticoid response. mdpi.com Preclinical studies with the related compound carbenoxolone have shown that this enzymatic inhibition results in systemic effects such as sodium retention and a fall in plasma potassium, accompanied by the suppression of the renin-angiotensin-aldosterone system. nih.gov
Table 1: Summary of Systemic Biological Responses to this compound in Preclinical Models
| Biological Response | Preclinical Model/Assay | Key Findings | Underlying Mechanism |
|---|---|---|---|
| Anti-inflammatory | Acetic Acid-Induced Vascular Permeability ijpras.com | Reduction in edema and fluid extravasation. ijpras.com | Inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6). researchgate.netfrontiersin.orgfrontiersin.org |
| Mineralocorticoid-like Effects | Metabolic Balance Studies in Volunteers (with Carbenoxolone) nih.gov | Sodium retention, suppression of the renin-angiotensin-aldosterone system. nih.gov | Inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to increased local cortisol action on mineralocorticoid receptors. mdpi.comresearchgate.net |
Organ-Specific Responses at a Preclinical Level
The systemic effects of this compound translate into distinct responses in specific organs, which have been investigated in preclinical settings.
Stomach this compound is recognized for its gastroprotective and anti-ulcer properties. wikipedia.orgmdpi.com Preclinical evaluation of these effects often utilizes models such as the acetic acid-induced gastric ulcer model in rats and rabbits. koreamed.orgnih.gov In these models, a controlled chemical injury to the gastric mucosa results in the formation of a chronic ulcer that closely mimics the pathology and healing process of human peptic ulcers. nih.gov The application of gastroprotective agents like this compound in these models is assessed by measuring the reduction in ulcer size and observing the histological progression of healing. koreamed.org The anti-ulcer activity of glycyrrhetinic acid derivatives has been linked to the enhancement of mucosal defense mechanisms and anti-inflammatory actions within the gastric tissue. researchgate.net
Kidney The primary organ affected by the mineralocorticoid-like activity of this compound is the kidney. mdpi.com The inhibition of 11β-HSD2 is particularly significant in the distal nephron and collecting ducts, where mineralocorticoid receptors regulate electrolyte and water balance. mdpi.comnih.gov The resulting high local concentrations of cortisol activate these receptors, leading to increased expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump. mdpi.com This enhances sodium and water reabsorption while promoting potassium excretion, which can lead to hypernatremia, hypokalemia, and increased fluid volume systemically. researchgate.net
Liver Preclinical studies on compounds structurally related to this compound, such as glycyrrhizin (B1671929) and glycyrrhetinic acid, have indicated potential hepatoprotective effects. researchgate.net In models of liver injury, these compounds have been shown to reduce serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). researchgate.net The proposed mechanism for this protection involves the inhibition of immune-mediated damage to hepatocytes and the downregulation of nuclear factor-kappa B (NF-κB), a transcription factor that orchestrates the production of inflammatory cytokines in the liver. researchgate.net
Table 2: Organ-Specific Responses to this compound at a Preclinical Level
| Organ | Preclinical Model | Observed Response | Mechanism of Action |
|---|---|---|---|
| Stomach | Acetic Acid-Induced Gastric Ulcer koreamed.orgnih.gov | Promotion of ulcer healing and gastroprotection. wikipedia.orgmdpi.com | Enhanced mucosal defense, anti-inflammatory effects. researchgate.net |
| Kidney | Aldosterone/Salt-Induced Hypertension nih.gov | Increased sodium and water retention, potassium excretion. researchgate.net | Inhibition of 11β-HSD2, leading to cortisol-mediated activation of mineralocorticoid receptors. mdpi.com |
| Liver | Chemically-Induced Liver Injury (e.g., CCl4) with related compounds researchgate.net | Reduction in liver enzyme levels (ALT, AST), indicating hepatoprotection. researchgate.net | Inhibition of immune-mediated cytotoxicity and inflammatory cytokine production. researchgate.net |
Biotransformation and Metabolic Profiling in Experimental Systems
Identification and Characterization of Metabolites
The primary metabolic transformation of acetoxolone involves the hydrolysis of its 3β-acetyl group to yield the pharmacologically active metabolite, 18β-glycyrrhetinic acid (enoxolone). wikipedia.orgwikipedia.org This initial biotransformation step is crucial as it unmasks the active compound responsible for the therapeutic effects attributed to this compound.
Once formed, 18β-glycyrrhetinic acid undergoes further extensive metabolism, primarily through Phase II conjugation reactions. The major metabolites identified in experimental models are glucuronide and sulfate (B86663) conjugates of glycyrrhetinic acid. drugbank.com Specifically, the formation of glycyrrhetinic acid-3-O-glucuronide is a significant pathway. nih.govasm.org These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body. drugbank.com
In some experimental systems, particularly involving microbial biotransformation, other derivatives have been identified, such as hydroxylated and cyclized versions of glycyrrhetinic acid, including bicyclo(14.15.27)glycyrrhetinic acid and 2-ene-glycyrrhetinic acid. nih.govfigshare.com Additionally, the reduction of the 11-keto group has been observed in studies of glycyrrhetinic acid derivatives. nih.gov
The following table summarizes the key metabolites of this compound that have been identified or are predicted based on the metabolism of its active form, glycyrrhetinic acid.
| Parent Compound | Primary Metabolite | Secondary Metabolites | Metabolic Process |
| This compound | 18β-Glycyrrhetinic Acid | Glycyrrhetinic acid-3-O-glucuronide, Glycyrrhetinic acid sulfate conjugates | Hydrolysis of the acetyl group |
| 18β-Glycyrrhetinic Acid | - | Hydroxylated derivatives, Reduced derivatives (e.g., 11-hydroxy) | Glucuronidation, Sulfation, Oxidation, Reduction |
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of this compound and its primary metabolite, glycyrrhetinic acid, is mediated by several enzymatic systems, primarily involving Phase I and Phase II enzymes.
Phase I Enzymes: The initial hydrolysis of the ester bond in this compound to release glycyrrhetinic acid is catalyzed by carboxylesterases. While specific studies on this compound are limited, human liver carboxylesterase 1 (CES1) and cocaine esterase (CES2) are known to hydrolyze a wide range of ester-containing drugs and are likely involved in this bioactivation step.
While Cytochrome P450 (CYP450) enzymes are major contributors to Phase I metabolism of many drugs, their direct role in the primary metabolism of this compound appears to be minor. nih.gov However, the active metabolite, glycyrrhetinic acid, has been shown to interact with certain CYP isoforms. Studies have indicated that glycyrrhetinic acid can competitively inhibit CYP3A4, CYP2C9, and CYP2C19 in human liver microsomes. nih.gov This suggests a potential for drug-drug interactions, although it does not confirm that these enzymes are a primary route of metabolism for glycyrrhetinic acid itself. Some research on glycyrrhetinic acid derivatives has utilized a cytochrome P450/NADPH reductase system from rat liver microsomes to study their antioxidant activities, indicating an interaction with this system. nih.gov
Phase II Enzymes: Following hydrolysis to glycyrrhetinic acid, Phase II conjugation enzymes play a crucial role in its further metabolism and elimination. The most significant of these are the UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to the hydroxyl group of glycyrrhetinic acid, forming glucuronide conjugates. drugbank.comnih.gov This glucuronidation is a major detoxification pathway for glycyrrhetinic acid in rats. nih.gov Sulfotransferases (SULTs) are also involved in the conjugation of glycyrrhetinic acid, leading to the formation of sulfate conjugates. drugbank.com
The table below lists the enzymatic systems implicated in the biotransformation of this compound and its active metabolite.
| Metabolic Step | Enzyme Superfamily/Family | Specific Enzymes (Evidence-based/Predicted) | Function |
| This compound → 18β-Glycyrrhetinic Acid | Carboxylesterases (CES) | CES1, CES2 (Predicted) | Hydrolysis of acetyl ester |
| 18β-Glycyrrhetinic Acid → Conjugates | UDP-glucuronosyltransferases (UGTs) | UGTs | Glucuronidation |
| 18β-Glycyrrhetinic Acid → Conjugates | Sulfotransferases (SULTs) | SULTs | Sulfation |
| Interaction (Inhibition) | Cytochrome P450 (CYP) | CYP3A4, CYP2C9, CYP2C19 | Inhibition by glycyrrhetinic acid |
Pathways of Metabolic Conversion
The metabolic conversion of this compound follows a sequential pathway, beginning with its activation and followed by detoxification and elimination reactions.
Hydrolysis: This is the initial and rate-limiting step in the bioactivation of this compound. The ester linkage is cleaved, releasing acetic acid and the active compound, 18β-glycyrrhetinic acid. This reaction is a classic example of Phase I metabolism.
Conjugation: Following hydrolysis, the primary metabolite, glycyrrhetinic acid, undergoes extensive Phase II conjugation.
Glucuronidation: This is a major pathway where a molecule of glucuronic acid is attached to the 3-hydroxyl group of glycyrrhetinic acid. nih.gov This process significantly increases the hydrophilicity of the compound, preparing it for biliary and renal excretion. drugbank.com
Sulfation: The formation of sulfate conjugates is another key Phase II pathway for glycyrrhetinic acid, also contributing to its detoxification and elimination. drugbank.com
Oxidation and Reduction: While less predominant than conjugation, oxidative and reductive pathways have been observed for glycyrrhetinic acid and its derivatives in some experimental models. nih.gov This can involve hydroxylation at various positions on the triterpenoid (B12794562) structure and the reduction of the ketone group at the C-11 position. Fungal biotransformation studies have also demonstrated the potential for such conversions. nih.govfigshare.com
Species-Specific Differences in Metabolism in Preclinical Models
Significant species-specific differences have been observed in the metabolism of compounds structurally related to this compound, suggesting that similar variations may exist for this compound itself. These differences are crucial for the extrapolation of preclinical data to humans.
A notable example is seen with carbenoxolone (B1668346), a hemisuccinate derivative of glycyrrhetinic acid. In rats, extensive hydrolysis of carbenoxolone to glycyrrhetinic acid and succinate (B1194679) occurs after oral administration. surrey.ac.uk In contrast, in primates, including humans and squirrel monkeys, this hydrolysis is much less pronounced, with less than 10% of the dose undergoing this conversion. surrey.ac.uk This difference in metabolic handling between rodents and primates has been attributed to variations in the gastrointestinal microflora, which can possess the necessary hydrolytic enzymes. surrey.ac.uk
Given that this compound also requires hydrolysis for bioactivation, it is plausible that similar species-dependent variations in the activity of esterases, whether host or microbial, could influence its metabolic profile. Studies on the disposition of atomoxetine (B1665822) in rats and dogs also highlight significant differences in first-pass metabolism between species, which could be a relevant consideration for this compound. nih.gov Furthermore, the specific profile of UGT and SULT enzymes can vary between species, potentially leading to different patterns and rates of glycyrrhetinic acid conjugation. nih.gov For instance, studies on ezetimibe (B1671841) glucuronidation have shown significant differences in metabolic rates across humans, rats, mice, monkeys, and dogs.
These findings underscore the importance of selecting appropriate animal models in the preclinical evaluation of this compound and the need for caution when extrapolating metabolic data between species. nih.gov
Prodrug Aspects and Bioactivation Mechanisms
This compound is classified as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body. mdpi.commdpi.comgoogle.com The rationale behind designing this compound as a prodrug is likely to improve the physicochemical properties of the parent compound, glycyrrhetinic acid, potentially enhancing its stability or formulation characteristics.
The bioactivation of this compound is a straightforward hydrolytic process. The ester bond at the C-3 position is cleaved by esterase enzymes, releasing the active principle, 18β-glycyrrhetinic acid. wikipedia.orgwikipedia.org This bioactivation is a critical prerequisite for the pharmacological activity of the drug. The active metabolite, glycyrrhetinic acid, is responsible for the therapeutic effects, such as the inhibition of the 11β-hydroxysteroid dehydrogenase enzyme.
Advanced Analytical Chemistry Methodologies for Acetoxolone Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of acetoxolone, enabling its separation, identification, and quantification in various matrices. These methods are crucial for ensuring the purity of the compound and for conducting detailed research into its properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. alwsci.com The method's precision and versatility make it ideal for separating complex mixtures. alwsci.com HPLC operates by partitioning analytes between a stationary phase and a mobile phase, allowing for separation based on the physicochemical properties of the compounds. openaccessjournals.com
For triterpenoids like this compound, reversed-phase HPLC is commonly employed. A study detailing the analysis of similar triterpenoids utilized a C30 column, which provides high resolution for these types of molecules. thermofisher.com The mobile phase often consists of a mixture of acetonitrile (B52724), methanol, and water, sometimes with additives like formic acid to improve peak shape and resolution. thermofisher.comsci-hub.ru Detection is typically performed using a UV detector, as this compound possesses a chromophore that absorbs in the UV region. thermofisher.comespublisher.com However, due to the weak chromophore of some triterpenoids, alternative detectors like Charged Aerosol Detectors (CAD) can offer enhanced sensitivity without the need for derivatization. thermofisher.com
Quantitative analysis by HPLC relies on the creation of calibration curves using standards of known concentration. alwsci.comdiva-portal.org The area under the chromatographic peak of this compound is proportional to its concentration in the sample. alwsci.com This allows for the precise determination of the compound's purity and its amount in various formulations or biological samples. alwsci.comnih.govnist.gov The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. pensoft.net
Table 1: Example HPLC Parameters for Triterpenoid (B12794562) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C30, 3 µm | thermofisher.com |
| Mobile Phase | Acetonitrile, Methanol, Water | thermofisher.comsci-hub.ru |
| Detector | UV, Charged Aerosol Detector (CAD) | thermofisher.comespublisher.com |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
| Temperature | 20-25 °C | pensoft.net |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. openaccessjournals.com For non-volatile compounds like the triterpenoid this compound, a derivatization step is mandatory to increase their volatility. sci-hub.runih.gov This typically involves converting polar functional groups, such as hydroxyl and carboxylic acid groups, into less polar and more volatile derivatives, for instance, by silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often with a non-polar stationary phase like HP-5ms. nih.govpjps.pk The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase. openaccessjournals.com Mass spectrometry (MS) is frequently coupled with GC (GC-MS), serving as a highly specific and sensitive detector that can provide detailed structural information based on the fragmentation patterns of the eluted compounds. nih.govnih.gov
GC-MS methods have been developed for the simultaneous determination of various terpenoids, including triterpenoids, in different matrices. nih.govjfda-online.com The optimization of parameters such as injector temperature, oven temperature program, and carrier gas flow rate is crucial for achieving good resolution and sensitivity. pjps.pk
Table 2: Typical GC-MS Conditions for Derivatized Triterpenoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | BSTFA with TMCS in pyridine | nih.gov |
| Column | HP-5ms capillary column | nih.govpjps.pk |
| Carrier Gas | Helium | pjps.pk |
| Injector Temperature | 280 °C | pjps.pk |
| Oven Program | Initial temp. 60°C, ramped to 280°C | pjps.pk |
| Detector | Mass Spectrometer (EI source) | pjps.pk |
Chiral Separation Techniques for Enantiomeric Analysis
This compound possesses chiral centers, meaning it can exist as enantiomers, which are non-superimposable mirror images. google.comwikipedia.org Since enantiomers often exhibit different biological activities, their separation and analysis are of significant importance. wikipedia.org Chiral separation can be achieved using specialized chromatographic techniques. mdpi.com
High-performance liquid chromatography is a primary method for chiral separations, utilizing a chiral stationary phase (CSP). mdpi.comnih.gov These stationary phases create a chiral environment where the enantiomers of this compound can form transient diastereomeric complexes with different stabilities, leading to their separation. wikipedia.org The choice of the CSP and the mobile phase composition, which can include normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., methanol/water) solvents, is critical for achieving resolution between the enantiomers. nih.govmdpi.com For instance, a study on the separation of the diastereomers of the related compound glycyrrhetinic acid successfully used a Merck ChiraSpher column with a methanol-water mobile phase. nih.gov
The development of a chiral separation method involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature, to maximize the resolution factor between the enantiomeric peaks. mdpi.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and detailed characterization of this compound. These techniques provide information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. numberanalytics.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. numberanalytics.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons results in the splitting of signals, which provides information about the connectivity of atoms.
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. researchgate.net The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., sp³, sp², carbonyl). Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the complete connectivity of the molecule by showing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively. espublisher.comnih.gov These advanced techniques are crucial for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound. espublisher.comresearchgate.net
Table 3: Representative NMR Data for this compound Precursor (Glycyrrhetinic Acid)
| Nucleus | Technique | Key Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| ¹H NMR | 1D and 2D | Signals corresponding to methyl, methylene, and methine protons of the triterpenoid skeleton. | espublisher.comhmdb.ca |
| ¹³C NMR | 1D and 2D | Signals for carbonyl, olefinic, and various aliphatic carbons. | espublisher.comrsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a highly sensitive method used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgcdc.gov
In a typical MS experiment, the this compound molecule is ionized, forming a molecular ion. The mass of this ion provides the molecular weight of the compound. libretexts.orgpg.edu.pl The ionization process can be energetic, causing the molecular ion to break apart into smaller, charged fragments. wikipedia.orgpg.edu.pl This process is known as fragmentation. wikipedia.org
The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. nih.gov The analysis of these fragments can provide valuable clues about the structure of the molecule. youtube.com For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further aiding in structural confirmation. rsc.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of compounds like this compound. jmb.or.kr Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural information. lcms.cz
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative determination of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.orglibretexts.org The principle of this method is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. du.edu.eg
For the determination of this compound concentration, a solution of the compound is prepared in a suitable solvent that does not absorb in the same region as the analyte. irjmets.com The absorbance of this solution is then measured at its wavelength of maximum absorbance (λmax). mrclab.com Each compound has a characteristic λmax which is dependent on its molecular structure. mrclab.com The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value on a previously constructed calibration curve, which plots absorbance versus concentration for a series of standard solutions. du.edu.egirjmets.com
While specific λmax values for this compound are not broadly published in readily available literature, the general methodology for a related glycyrrhetinic acid derivative would involve scanning a solution (e.g., in ethanol (B145695) or methanol) across the UV spectrum (typically 200-400 nm) to identify the peak absorbance wavelength. researchgate.net For instance, a similar non-steroidal anti-inflammatory drug, Aceclofenac, was found to have a λmax of 277.7 nm in ethanol. researchgate.net This λmax would then be used for all subsequent absorbance measurements to ensure maximum sensitivity. mrclab.com
Table 1: Illustrative UV-Vis Spectroscopy Parameters for a Triterpenoid Compound
| Parameter | Value/Description | Source |
| Solvent | Ethanol/Methanol | researchgate.net |
| Wavelength Scan Range | 200 - 400 nm | irjmets.com |
| λmax (Hypothetical) | ~250 - 280 nm | researchgate.net |
| Calibration Curve Range | Typically in the µg/mL range | irjmets.comresearchgate.net |
This table is illustrative and based on general procedures for similar compounds, as specific public data for this compound is limited.
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical for ensuring that the data generated are reliable, reproducible, and fit for the intended purpose, which is a requirement for regulatory submissions and quality control in the pharmaceutical industry. labmanager.comupm-inc.comresearchgate.net The process is guided by international standards, such as those from the International Council for Harmonisation (ICH). labmanager.comjuniperpublishers.com
Method development involves selecting an appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC), choosing the right conditions (e.g., column type, mobile phase), and optimizing the parameters to achieve the desired performance. labmanager.comeuropa.eu Once developed, the method undergoes validation, which assesses various parameters to confirm its reliability. upm-inc.com
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. econstor.eu It provides an indication of the method's reliability during normal usage. remi-theriault.comhhs.seeconstor.eu For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate. researchgate.net The assessment involves analyzing the same sample under these slightly modified conditions and observing any significant changes in the results, such as peak retention time, area, or resolution. econstor.eurepec.org
Reproducibility demonstrates that a method will yield consistent results when performed by different analysts, in different laboratories, or with different instruments. remi-theriault.com This is a measure of the method's transferability and long-term consistency. Reproducibility studies are crucial for ensuring that a method can be reliably implemented across various research settings. hhs.seeconstor.eu
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. juniperpublishers.combiopharminternational.com The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. juniperpublishers.combiopharminternational.com
These limits are crucial for analyzing trace amounts of substances, such as impurities or metabolites in various research matrices (e.g., biological fluids, formulation excipients). wiley.comnih.gov The most common method for determining LOD and LOQ is based on the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. juniperpublishers.comscielo.br Another approach involves using the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com The matrix itself can influence these limits, and therefore, they are often determined using spiked matrix samples to provide a more realistic assessment. wiley.com
Table 2: Typical Validation Parameters for an HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria | Source |
| Linearity (r²) | > 0.99 | scielo.brnih.gov |
| Intra-day Precision (RSD%) | < 2-15% (depending on concentration) | scielo.brnih.govmdpi.com |
| Inter-day Precision (RSD%) | < 2-15% (depending on concentration) | scielo.brnih.govmdpi.com |
| Accuracy (Recovery %) | 80 - 120% | scielo.brmdpi.com |
| LOD (Signal-to-Noise) | 3:1 | juniperpublishers.comscielo.br |
| LOQ (Signal-to-Noise) | 10:1 | juniperpublishers.comscielo.br |
RSD: Relative Standard Deviation
Robustness and Reproducibility Assessments
Quantification in Biological Samples from Preclinical Studies
Quantifying a compound in biological samples like plasma, serum, or tissue is a cornerstone of preclinical research, providing essential data for pharmacokinetic studies. google.comsci-hub.se Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often the techniques of choice. mdpi.comnih.govrestek.com
The process begins with sample preparation, a critical step to remove interferences (e.g., proteins, lipids) and concentrate the analyte. mdpi.comrestek.com Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). mdpi.comsci-hub.se For instance, a study quantifying multiple drugs in plasma utilized SPE with a C8 phase for optimal extraction. mdpi.com Another common method is protein precipitation with acetonitrile or trichloroacetic acid. sci-hub.senih.gov
Following extraction, the sample is analyzed by LC-MS/MS. This technique couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govmdpi.comnih.gov The method is validated to ensure it meets stringent criteria for accuracy, precision, and sensitivity, with a defined LLOQ (Lower Limit of Quantitation) suitable for the expected concentrations in the preclinical study. nih.govmdpi.com For example, an LC-MS/MS method for acetate (B1210297) in plasma achieved an LLOQ of 9.7 µM. nih.gov The analysis of 17 bile acids in plasma also highlights the importance of addressing matrix effects to ensure accurate quantification. restek.com
Table 3: Example of an LC-MS/MS Method for Quantification in Plasma
| Step | Description | Example Parameters | Source |
| Sample Preparation | Protein Precipitation | Addition of acetonitrile, vortex, centrifuge | sci-hub.se |
| Chromatography | Reversed-Phase HPLC | C18 or Phenyl column | mdpi.comamericanpharmaceuticalreview.com |
| Ionization | Electrospray Ionization (ESI) | Positive or Negative Ion Mode | sci-hub.se |
| Detection | Tandem Mass Spectrometry | Multiple Reaction Monitoring (MRM) | sci-hub.se |
| LLOQ | Analyte-dependent | e.g., 0.833 ng/mL to 800 ng/mL for purine (B94841) metabolites | nih.gov |
| Precision (Inter-day RSD%) | < 15% | ≤ 14.3% for six breast cancer drugs | mdpi.com |
| Accuracy (Bias %) | Within ±15% | -12.7–13.5% for six breast cancer drugs | mdpi.com |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is crucial for understanding the binding mechanism of Acetoxolone and its parent compound, glycyrrhetinic acid, with various protein targets.
Research has shown that glycyrrhetinic acid and its derivatives are effective inhibitors of several enzymes. Docking studies have been employed to understand their interaction with targets such as 11β-hydroxysteroid dehydrogenase (11β-HSD), Epidermal Growth Factor Receptor (EGFR), and Angiotensin-Converting Enzyme 2 (ACE2). For instance, docking of glycyrrhizin (B1671929), a related glycoside, into the 11β-HSD1 protein revealed a strong binding affinity of -9.7 kcal/mol. jomardpublishing.com The interactions primarily involved hydrogen bonds with amino acid residues like Ser227, Asp228, and Thr231. jomardpublishing.com
In another study focusing on lung cancer, derivatives of glycyrrhetinic acid were docked against EGFR. e-century.us The results indicated a high binding affinity, with one derivative (1c) showing a total score of 5.3674, suggesting it binds effectively to the lung cancer target. e-century.us Similarly, a computational screen against ACE2, a key protein in COVID-19 infection, identified this compound as a potential binder with a docking score of -20 kcal/mol, although this was part of a high-throughput virtual screening with a different scoring scale. nih.gov Studies on other targets, such as the D2 dopamine (B1211576) receptor (DRD3) in the context of Parkinson's disease, have also been performed, with glycyrrhetinic acid showing strong binding energies (−7.11 kcal/mol with AutoDock and −12.7 kcal/mol with AutoDockVina). dovepress.com
These studies collectively highlight the utility of molecular docking in identifying and characterizing the potential protein targets of this compound and its analogues, providing a rational basis for their observed pharmacological activities.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 11β-HSD1 | Glycyrrhizin | -9.7 | Ser227, Asp228, Thr231, His233, Ser166 | jomardpublishing.com |
| EGFR | Glycyrrhetinic acid derivative 1b | 5.3674 (Total Score) | Hydrophobic interactions | e-century.us |
| ACE2 | This compound | -20 | Not specified | nih.gov |
| DRD3 | Glycyrrhetinic acid | -7.11 (AutoDock), -12.7 (AutoDockVina) | Not specified | dovepress.com |
| 11β-HSD1 | Carborane–thiazole conjugate | Not specified (IC50: 3.90–9.35 µM) | Not specified | mdpi.com |
| PTP1B | Indole-GA derivative (4f) | Not specified (IC50: 2.5 µM) | Not specified | mdpi.comnih.gov |
Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the nature of their interactions. nih.govnih.gov
In a similar vein, MD simulations were conducted on 11β-HSD1 complexed with an inhibitor, hydrocortisone (B1673445) cypionate, which is an analogue of carbenoxolone (B1668346) (a derivative of glycyrrhetinic acid). nih.gov The simulation, which ran for a cumulative 1.35 μs, demonstrated the stability of the docked complex. nih.govnih.gov The RMSD for the protein was 0.37 ± 0.05 nm and for the ligand was 0.41 ± 0.06 nm, confirming a stable interaction. nih.gov Steered molecular dynamics (SMD) has also been used to investigate the unbinding mechanism of inhibitors from cyclin-dependent kinase 5, providing insights into transient and dynamic interactions that complement static docking poses. nih.gov These studies underscore the importance of MD simulations in validating docking results and providing a deeper understanding of the dynamic nature of ligand-protein interactions at an atomic level. nih.govnih.gov
| Protein-Ligand Complex | Simulation Time | Key Findings | Reference |
| α-glucosidase-FC-122 | 200 ns | Average RMSD of 1.74 Å, indicating complex stability. | mdpi.com |
| 11β-HSD1-Hydrocortisone cypionate | Not specified | Stable complex with protein RMSD of 0.37 ± 0.05 nm and ligand RMSD of 0.41 ± 0.06 nm. | nih.gov |
| 11β-HSD-1-Cortisone | Not specified | Elucidated the role of Y177 in cortisone (B1669442) binding and the importance of the S228-P237 loop in ligand recognition. | plos.org |
| PTP1B-Indole-GA derivative | Not specified | Provided theoretical basis for the favorable activity of the designed compounds. | mdpi.comnih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govrsc.org These methods, such as Density Functional Theory (DFT), provide fundamental insights into a molecule's properties that govern its biological activity. researchgate.netaspbs.com
For a derivative of glycyrrhetinic acid, DFT calculations at the B3LYP/6-31G* level were used to determine the most stable structure of its complex with a copper ion. mdpi.com The calculations of the Gibbs free energy for different feasible structures indicated the most stable conformation. mdpi.com Such calculations are crucial for understanding the geometry and electronic properties that dictate how a molecule interacts with its biological targets.
Quantum chemical methods can predict molecular structure, reaction pathways, and spectroscopic properties. researchgate.netmdpi.com These calculations can elucidate the electronic transitions within a molecule, as demonstrated in a study of an Acebutolol-tetraphenyl-borate complex using time-dependent DFT, which provided insight into charge transfer interactions. rsc.org While specific quantum chemical studies on this compound itself are not widely published, the application of these methods to its parent compound and derivatives illustrates their power in rationalizing and predicting chemical behavior and reactivity. nih.govarxiv.org
| Method | Basis Set | Property Calculated | Finding | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G* | Gibbs Free Energy | Determined the most stable conformation of a [GA-O-09·Cu2+] complex. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Not specified | Electronic Transitions | Identified charge transfer electronic transitions in an ion-pair complex. | rsc.org |
| DFT | B3LYP/6-311G(d) | Molecular Optimization | Optimized the structure of glycyrrhizic acid for subsequent docking studies. | nanobioletters.com |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov These models are then used as 3D queries to search large compound databases in a process called virtual screening, aiming to identify novel molecules with similar biological activity. plos.orgplos.org
Pharmacophore models have been successfully developed for inhibitors of 11β-HSD1 and 17β-HSD2, enzymes that are known targets of glycyrrhetinic acid and its derivatives. nih.govnih.gov In one study, ligand-based pharmacophore models were created for 11β-HSD1 inhibitors, which successfully identified compounds structurally similar to glycyrrhetinic acid, as well as novel chemical scaffolds. nih.gov This approach confirmed the validity of the pharmacophore model by identifying known inhibitors like carbenoxolone and 18α-glycyrrhetinic acid. plos.orgplos.org
Virtual screening of a natural product database using an 11β-HSD pharmacophore model led to the identification of several active compounds, with triterpenoids being a dominant chemical class among the hits. nih.gov In a similar effort for 17β-HSD2 inhibitors, a pharmacophore-based virtual screen of over 1,300 compounds resulted in the identification of seven compounds with low micromolar inhibitory activity. nih.gov These examples demonstrate the effectiveness of combining pharmacophore modeling and virtual screening to discover new analogues based on the known activity of compounds like this compound. researchgate.net
| Target Enzyme | Modeling Approach | Key Pharmacophoric Features | Outcome of Virtual Screening | Reference |
| 11β-HSD1 | Ligand-based | Not specified | Identified known inhibitors (e.g., glycyrrhetinic acid) and novel structures. | nih.gov |
| 17β-HSD2 | Ligand-based | Hydrogen bond donors/acceptors, hydrophobic features | Identified 7 novel inhibitors with IC50 values in the low micromolar range from 29 tested hits. | nih.gov |
| 11β-HSD | Structure-based | H-bonds with Tyr183 and Ser170 | 9 out of 56 tested compounds showed selective inhibition of human 11β-HSD1. | nih.gov |
| Ebola Virus Nucleoprotein | Pharmacophore-based | Not specified | Identified 5 promising natural product compounds from over 200,000 screened. | researchgate.net |
In Silico Prediction of Biotransformation Pathways
Predicting how a drug candidate will be metabolized in the body is a critical step in drug development. In silico tools for metabolism prediction can forecast the metabolic fate of a compound, identifying potential metabolites and the enzymes involved in their formation. plos.org This helps in assessing the compound's pharmacokinetic profile and potential for producing active or toxic metabolites.
Software tools like BioTransformer are designed to predict the biotransformation of small molecules. biotransformer.canih.govnih.gov These tools use a combination of knowledge-based rules and machine learning algorithms to predict reactions catalyzed by major metabolic enzyme families, such as Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases. plos.org For a compound like this compound, which is a derivative of glycyrrhetinic acid, these tools would likely predict Phase I reactions such as hydroxylation and oxidation on the triterpenoid (B12794562) backbone, followed by Phase II conjugation reactions like glucuronidation at the hydroxyl groups.
Studies on related compounds support these predictions. For example, an in silico investigation of the metabolism of sibiriline predicted major Phase I metabolites arising from hydroxylation and oxidation, and major Phase II metabolites from glucuronoconjugation and sulfoconjugation. rsc.org Similarly, functional prediction based on sequencing data from studies on glycyrrhetinic acid in beef cattle showed enrichment in carbohydrate and amino acid metabolism pathways. frontiersin.org While a specific biotransformation profile for this compound using these tools is not documented in the provided literature, the methodology is well-established for predicting the metabolic pathways of such compounds. nih.gov
| Prediction Tool/Method | Predicted Reaction Type | Potential Metabolites | Involved Enzymes (Predicted) | Reference |
| BioTransformer 3.0 | Phase I (Hydroxylation, Oxidation), Phase II (Glucuronidation) | Hydroxylated derivatives, Glucuronide conjugates | CYP450s, UGTs | biotransformer.canih.govnih.gov |
| GLORYx / Biotransformer 3.0 | Phase I (Hydroxylation, Oxidation), Phase II (Glucuronidation, Sulfoconjugation) | Hydroxylated, Oxidated, Glucuronoconjugated, and Sulfoconjugated derivatives of Sibiriline | Not specified | rsc.org |
| PICRUSt (Functional Prediction) | Metabolic Pathways | Not specified | Not applicable | frontiersin.org |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Molecular Targets
While the primary known molecular target of Acetoxolone and its parent compound, glycyrrhetinic acid (GA), is the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), emerging evidence suggests a broader range of interactions. plos.orgd-nb.infonih.gov Future research will focus on identifying and validating these novel targets to understand the full spectrum of this compound's biological activity.
Recent chemical proteomics studies on GA have successfully identified the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) as a direct molecular target. nih.gov This discovery suggests that this compound, as a close structural analogue, or its metabolites may also interact with SHMT2, a protein implicated in cancer metabolism. nih.gov This opens a new therapeutic hypothesis for this compound in oncology.
Furthermore, network pharmacology and systems biology approaches applied to GA have predicted a multitude of potential targets involved in various disease pathways. inbio-indonesia.orgnih.gov For instance, in studies related to diabetic nephropathy, core targets such as mitogen-activated protein kinase (MAPK)-1, SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and phosphatidylinositol 3-kinase regulatory subunit 1 (PIK3R1) were identified. nih.gov These computational predictions provide a valuable roadmap for experimental validation of new targets for this compound. The identification of this compound in medicinal mushroom extracts shown to have antimicrobial effects also points towards undiscovered targets within pathogens. researchgate.net
Development of Advanced Analogues with Enhanced Biological Specificity
The structural modification of natural compounds is a cornerstone of drug discovery, aiming to enhance efficacy, specificity, and pharmacokinetic properties. sailife.comgoogle.com this compound itself is an acetylated analogue of glycyrrhetinic acid, designed for improved characteristics. probes-drugs.orgaip.org The next generation of research will focus on creating more sophisticated analogues with highly tailored biological activities.
Research into GA derivatives has already yielded compounds with selective inhibitory action against targets like 11β-HSD2, human carboxylesterase 2, and hepatitis B virus. probes-drugs.org Specific modifications, such as the introduction of azepanone, urea, and hydroxamic acid groups, have been shown to produce potent and selective inhibitors. probes-drugs.org
A particularly promising strategy arises from the discovery of SHMT2 as a target for GA. Studies have shown that chemical modifications at the carboxylic group of GA, specifically with diamines, can significantly enhance its anticancer potency by improving its inhibitory effect on SHMT2. nih.gov This provides a clear and rational basis for the design of advanced this compound analogues. The overarching goal is to synthesize novel derivatives with improved druggability, overcoming challenges like low solubility and bioavailability that can limit the clinical application of the parent compounds. rsc.orgfrontiersin.org
Integration of Multi-Omics Data for Systems-Level Understanding
To move beyond a single-target, single-pathway understanding of this compound's mechanism, future research will increasingly rely on the integration of multi-omics data. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a drug's effect on biological systems. metwarebio.comnih.govislets.ca
By applying multi-omics technologies, researchers can simultaneously observe how this compound influences thousands of genes, proteins, and metabolites. This holistic view can uncover previously unknown pathways modulated by the compound and explain the complex interplay between its different biological effects. nih.govfrontiersin.org For example, integrating transcriptomic (gene expression) and metabolomic (metabolite levels) data can reveal how this compound-induced changes in gene activity translate into functional alterations in metabolic pathways. metwarebio.com
Network pharmacology, a key component of systems biology, has already been used to map the complex interactions of glycyrrhetinic acid in the context of diabetic nephropathy, identifying the PI3K/AKT signaling pathway as a key mediator. nih.gov Applying this methodology to this compound will allow researchers to construct detailed interaction networks, identify key regulatory nodes, and generate new hypotheses about its therapeutic mechanisms and potential biomarkers for patient response. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development pipeline by enhancing efficiency, reducing costs, and revealing insights from complex datasets. mednexus.orgresearchgate.netmdpi.com These computational tools are particularly well-suited to advancing research on established compounds like this compound.
One of the most immediate applications is in the design and optimization of novel analogues. mednexus.org ML algorithms can perform large-scale virtual screenings of chemical libraries to identify new derivatives with predicted high potency and selectivity for specific targets. sailife.comresearchgate.net This computer-aided drug design (CADD) approach can significantly accelerate the identification of lead compounds for further synthesis and testing. nih.govresearchgate.netfrontiersin.org
Furthermore, AI and ML are powerful tools for analyzing the large, high-dimensional datasets generated by multi-omics studies. mdpi.com Deep learning models can identify subtle patterns in genomic, proteomic, and metabolomic data that are not apparent with traditional analysis methods, leading to the discovery of novel mechanisms of action and predictive biomarkers. mdpi.com AI models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound analogues, helping to prioritize candidates with the most promising safety and pharmacokinetic profiles. sailife.comresearchgate.net
Collaborative Interdisciplinary Research Initiatives
The increasing complexity of biomedical research necessitates a shift away from siloed, single-discipline approaches toward large-scale, collaborative initiatives. asee.orgwhiterose.ac.uk Advancing the understanding and application of this compound will depend on fostering robust collaborations between experts in diverse fields such as medicinal chemistry, pharmacology, molecular biology, computational science, and clinical medicine. shepleybulfinch.comresearchgate.net
For example, a successful project to develop novel this compound analogues would require a team of:
Computational chemists to use AI/ML for in-silico design and screening. sailife.com
Medicinal chemists to synthesize the most promising candidates. frontiersin.org
Molecular biologists and pharmacologists to perform in-vitro and in-vivo testing to validate activity and mechanism of action. botanyjournals.com
Engineers and material scientists to develop novel drug delivery systems for improved bioavailability. asee.org
Such interdisciplinary research is often fostered by dedicated research centers and national funding initiatives that bring together researchers from different institutions and schools. asee.orgwhiterose.ac.uk These collaborative environments are essential for translating basic scientific discoveries into tangible clinical applications, ensuring that promising compounds like this compound can be developed to their full therapeutic potential. whiterose.ac.uknumberanalytics.com
Q & A
Q. What are the primary pharmacological mechanisms of Acetoxolone in gastrointestinal research, and how can they be experimentally validated?
this compound’s mechanisms (e.g., anti-inflammatory or mucosal protective effects) are typically studied using in vitro models (e.g., cell lines like Caco-2 for epithelial barrier function) and in vivo rodent ulcer models. Methodological rigor requires dose-response curves, control groups, and biomarkers (e.g., prostaglandin E2 levels). Validation involves reproducibility across models and comparison with established drugs like carbenoxolone .
Q. What experimental designs are optimal for assessing this compound’s efficacy in preclinical ulcer models?
Randomized controlled trials (RCTs) in animal models should include sham controls, histopathological analysis of gastric tissue, and blinded outcome assessments. Standardized protocols for ulcer induction (e.g., ethanol-induced injury) and endpoints (e.g., ulcer index scoring) ensure comparability. Power calculations are critical to determine sample sizes .
Q. How can researchers ensure reliable data collection in pharmacokinetic studies of this compound?
Use high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements. Validate assays for sensitivity, specificity, and linearity. Include internal standards and repeated measures to account for inter-individual variability .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Non-linear regression models (e.g., log-dose response curves) and ANOVA with post-hoc tests (e.g., Tukey’s) are standard. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) may reduce Type I errors. Report confidence intervals and effect sizes .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
Systematic reviews and meta-analyses can identify confounding variables (e.g., bioavailability differences). Use translational models like 3D organoids or human-derived tissue explants to bridge gaps. Sensitivity analysis in computational models (e.g., PK/PD modeling) may clarify discrepancies .
Q. What strategies optimize this compound’s experimental conditions for studying mucosal healing under hypoxic conditions?
Hypoxia chambers or chemical inducers (e.g., cobalt chloride) simulate ischemic environments. Pair with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify hypoxia-responsive pathways. Include positive controls (e.g., omeprazole) and validate findings with immunohistochemistry .
Q. How should researchers design studies to investigate this compound’s interactions with gut microbiota?
Metagenomic sequencing (16S rRNA) of fecal samples from treated vs. control cohorts can identify microbial shifts. Correlate findings with metabolomic data (e.g., short-chain fatty acids) and functional assays (e.g., barrier integrity). Use gnotobiotic models to isolate microbiota effects .
Q. What methodologies address the ethical challenges of translating this compound research to human trials?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For early-phase trials, prioritize safety endpoints (e.g., adverse events) and obtain informed consent with clear risk-benefit communication. Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for rigorous trial design .
Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s therapeutic effects?
Integrate transcriptomics, proteomics, and metabolomics via bioinformatics pipelines (e.g., pathway enrichment analysis with KEGG/GO). Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing in target pathways (e.g., COX-2 or TGF-β signaling) .
Q. What validation techniques confirm this compound’s specificity in modulating molecular targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Use knockout/knockin models to assess target necessity. Cross-validate with orthogonal assays (e.g., Western blot for protein expression or ELISA for cytokine levels) .
Key Considerations for Research Design
- Data Contradictions : Apply triangulation (multiple methods/models) and pre-register hypotheses to reduce bias .
- Ethical Compliance : Follow institutional review board (IRB) guidelines for human/animal studies .
- Reproducibility : Share raw data and protocols via repositories (e.g., Zenodo) and adhere to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
